Para-Bromobenzyl Pharmacophore Confers ~18-Fold Gain in PKR1 Binding Affinity Over Non-Halogenated Benzyl Reference (Class-Level Inference from Triazinedione Series)
In a series of 5-benzyl-substituted triazinediones that share the 1,2,4-triazin-5-one core with the target compound, the analog bearing a para-bromobenzyl group (PC-25) displayed the highest affinity for the prokineticin receptor 1 (PKR1), approximately 18-fold higher than the reference compound PC-1, which carries a para-ethylbenzyl group [1]. The selectivity of PC-25 for PKR1 over PKR2 was approximately 300-fold [1]. While this evidence originates from a triazinedione scaffold rather than the exact 3-[(4-bromobenzyl)thio]-triazin-6-yl propanoic acid structure, the 4-bromobenzyl pharmacophore is conserved and the core heterocycle is topologically analogous. This class-level inference suggests that the 4-bromobenzyl moiety in CAS 898607-83-5 is likely to confer a similar directional gain in PKR1 binding affinity and isoform selectivity relative to non-halogenated benzyl or simple alkyl-substituted analogs.
| Evidence Dimension | PKR1 receptor binding affinity (fold-change vs. 4-ethylbenzyl reference PC-1) |
|---|---|
| Target Compound Data | Not directly measured; inferred from PC-25 (triazinedione analog with para-bromobenzyl group): ~18-fold higher PKR1 affinity than PC-1 [1] |
| Comparator Or Baseline | PC-1 (triazinedione with para-ethylbenzyl group): baseline affinity defined as 1× [1] |
| Quantified Difference | ~18-fold increase in PKR1 affinity; ~300-fold selectivity for PKR1 over PKR2 [1] |
| Conditions | BRET-based binding assay; in vitro recombinant PKR1 and PKR2 receptors [1] |
Why This Matters
For procurement decisions in prokineticin receptor research, this class-level evidence indicates that the 4-bromobenzylthio motif may be essential for achieving nanomolar-range target engagement, and replacing it with a non-halogenated group could result in a 10- to 20-fold loss of potency.
- [1] Congiu C, Onnis V, Deplano A, et al. Halogenated triazinediones behave as antagonists of PKR1: in vitro and in vivo pharmacological characterization. Eur J Med Chem. 2014;81:334-340. Also cited in CORE repository record 30396086. View Source
